molecular formula C19H17FN2O5 B10996152 6-fluoro-4-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide

6-fluoro-4-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide

Cat. No.: B10996152
M. Wt: 372.3 g/mol
InChI Key: RXYGUMDOZXVTGM-UHFFFAOYSA-N
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Description

6-fluoro-4-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide is a synthetic small molecule belonging to the quinoline family, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is of significant interest for early-stage drug discovery, particularly in the field of oncology. Its molecular structure incorporates a 4-hydroxyquinoline-3-carboxamide core, a motif present in several investigated multi-target agents , and is functionalized with a 3,4,5-trimethoxyphenyl group. This specific aryl moiety is a key structural feature found in potent tubulin polymerization inhibitors that target the colchicine-binding site . The primary research application of this compound is as a novel chemical entity for the development of anticancer therapeutics. Structurally analogous quinoline derivatives bearing the 3,4,5-trimethoxyphenyl group have demonstrated promising antitumor activities by acting as colchicine-binding site inhibitors (CBSIs), effectively disrupting microtubule dynamics . Furthermore, the 4-hydroxyquinoline-3-carboxamide architecture is associated with a range of pharmacological activities. Research on similar carboxamide analogues has revealed potential for multi-target action, including combined antioxidant and anti-inflammatory activity through mechanisms such as lipoxygenase (LOX) inhibition . The presence of the 3,4,5-trimethoxyphenyl substituent is a critical structure-activity relationship (SAR) element, as it is frequently employed in the design of ligands targeting various biological pathways, including tubulin in cancer cells and dopamine receptors in the central nervous system . This suggests the compound has high value as a versatile chemical tool for probing different biological targets. Researchers can utilize this compound to explore its mechanism of action, including its potential to inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis in cancer cell lines . Its properties align with the ongoing pursuit of novel multi-target agents for treating complex diseases like cancer . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H17FN2O5

Molecular Weight

372.3 g/mol

IUPAC Name

6-fluoro-4-oxo-N-(3,4,5-trimethoxyphenyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H17FN2O5/c1-25-15-7-11(8-16(26-2)18(15)27-3)22-19(24)13-9-21-14-5-4-10(20)6-12(14)17(13)23/h4-9H,1-3H3,(H,21,23)(H,22,24)

InChI Key

RXYGUMDOZXVTGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Starting Material Preparation

3-Fluoro-4-methoxyaniline serves as the primary precursor due to its compatibility with cyclization reactions. Reaction with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C for 4.5 hours yields a cyanoacetate-aniline adduct. Subsequent cyclization in a diphenyl ether/biphenyl mixture at reflux temperature (250–260°C) generates the 4-oxo-1,4-dihydroquinoline-3-carbonitrile intermediate.

Critical Parameters :

  • Solvent polarity influences cyclization efficiency; high-boiling solvents like diphenyl ether prevent decomposition.

  • Methoxy groups at position 4 enhance electron density, facilitating cyclization but requiring deprotection in later stages.

Hydroxylation and Fluorine Retention

The 4-methoxy group is deprotected to a hydroxyl group using aluminum trichloride (AlCl₃) in dichloromethane, achieving >90% conversion. Fluorine at position 6 remains intact due to its strong electron-withdrawing nature, which stabilizes the ring against electrophilic substitution.

Introduction of the 3-carboxamide group necessitates activation of the quinoline’s 3-position. This is achieved through halogenation followed by nucleophilic displacement with 3,4,5-trimethoxyaniline.

Halogenation for Intermediate Activation

Phosphorus oxychloride (POCl₃) converts the 4-hydroxy group to a chloro substituent, producing 4-chloro-6-fluoro-3-quinolinecarbonitrile. Reaction conditions (105°C for 45 minutes) ensure complete conversion without side reactions.

Reaction Table 1 : Halogenation Optimization

ParameterOptimal ValueYield (%)
POCl₃ Equivalents5.092
Temperature (°C)10592
SolventNeat POCl₃92

Nucleophilic Aromatic Substitution

The 4-chloro intermediate reacts with 3,4,5-trimethoxyaniline in 2-ethoxyethanol under acidic conditions (pyridine hydrochloride catalyst). This two-step process achieves:

  • Displacement of chlorine with the aniline’s amine group.

  • Hydrolysis of the nitrile to a carboxamide using aqueous HCl.

Key Observations :

  • Excess 3,4,5-trimethoxyaniline (2.5 equivalents) drives the reaction to >85% completion.

  • Steric hindrance from the trimethoxy phenyl group necessitates prolonged heating (24–48 hours).

Protecting Group Strategies

Temporary protection of the 4-hydroxy group is essential during halogenation and amidation. Benzyl and isopropyl groups are commonly employed due to their stability under acidic conditions.

Benzyl Protection

Benzylation using benzyl bromide and potassium carbonate in DMF affords 4-benzyloxy-6-fluoroquinoline-3-carbonitrile. Subsequent deprotection with trifluoroacetic acid (TFA) and thioanisole restores the hydroxyl group without altering the carboxamide.

Isopropyl Protection

Isopropyl ethers, formed via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine), are cleaved using AlCl₃ in dichloromethane. This method avoids acidic conditions, preserving acid-sensitive functional groups.

Purification and Characterization

Final purification employs flash column chromatography (ethyl acetate/hexane gradients) to isolate the target compound in >95% purity. Structural confirmation relies on:

  • ¹H NMR : Resonances at δ 8.45 (s, 1H, quinoline H-2), 7.89 (d, J = 8.5 Hz, 1H, H-5), and 6.75 (s, 2H, trimethoxyphenyl).

  • LC-MS : [M+H]⁺ at m/z 413.1.

Table 2 : Spectral Data Summary

TechniqueKey Signals
¹H NMRδ 3.85 (s, 9H, OCH₃), δ 10.2 (s, 1H, OH)
IR1675 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)

Alternative Synthetic Routes

Direct Carboxamide Coupling

A one-pot method using EDCI/HOBt-mediated coupling between 6-fluoro-4-hydroxyquinoline-3-carboxylic acid and 3,4,5-trimethoxyaniline achieves moderate yields (60–70%) but requires stringent moisture control.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction times for nucleophilic substitution steps by 50%, though scalability remains challenging.

Scalability and Industrial Considerations

Large-scale production (≥1 kg) prioritizes:

  • Cost Efficiency : POCl₃ is preferred over PCl₅ due to lower toxicity.

  • Solvent Recovery : Toluene and 2-ethoxyethanol are distilled and reused.

  • Waste Management : Neutralization of POCl₃ with aqueous NaHCO₃ minimizes environmental impact .

Chemical Reactions Analysis

    Oxidation: The hydroxyl group at position 4 can undergo oxidation to form a ketone or other functional groups.

    Reduction: Reduction of the carboxamide group may yield an amine derivative.

    Substitution: The fluorine atom at position 6 can participate in substitution reactions.

    Common Reagents: Reagents like N-bromosuccinimide (NBS), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles are relevant.

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of fluorinated quinoline derivatives. The compound has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antibacterial activity is often attributed to the ability of quinoline derivatives to inhibit key bacterial enzymes. For instance, certain fluorinated compounds have shown potent inhibition of the Escherichia coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III), which is critical for fatty acid biosynthesis in bacteria .
  • Case Studies : In one study, a related fluorinated compound demonstrated significant antibacterial effects with minimum inhibitory concentration (MIC) values lower than those of established antibiotics like kanamycin B against Pseudomonas aeruginosa and Staphylococcus aureus . This suggests that 6-fluoro-4-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide could have similar or enhanced antibacterial properties.

Anticancer Potential

Quinoline derivatives are well-known for their anticancer properties. This particular compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis.

  • Biological Activity : Research indicates that quinoline-based compounds can interact with multiple cellular targets, including DNA and various enzymes involved in cancer progression. The presence of the trimethoxyphenyl group enhances the lipophilicity and bioavailability of the compound, potentially increasing its therapeutic effectiveness .
  • Clinical Relevance : A comprehensive review on quinoline-based anticancer agents emphasizes the structural modifications that can lead to improved potency and selectivity against cancer cells . The specific modifications present in this compound may contribute to its effectiveness as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. The incorporation of specific functional groups can significantly influence biological activity.

Compound Feature Impact on Activity
Fluorine AtomEnhances lipophilicity and biological activity
Hydroxy GroupMay contribute to hydrogen bonding interactions
Trimethoxyphenyl GroupIncreases molecular stability and bioavailability

The modifications in this compound's structure are believed to enhance its interaction with biological targets compared to non-fluorinated analogs.

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been documented that leverage different starting materials and reaction conditions .

Mechanism of Action

    Targets: It may interact with cellular proteins, enzymes, or receptors.

    Pathways: Investigate signaling pathways affected by this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Herbicidal Activity (Based on )
R1 Group Activity Against Rape Activity Against Barnyard Grass
3,4,5-Trimethoxyphenyl Moderate to High Weak
4-Chlorobenzyl Moderate Weak
4-Methoxyphenyl Moderate Weak
4-(Trifluoromethyl)phenyl Low Weak

Key Findings :

  • The 3,4,5-trimethoxyphenyl group confers superior activity against rape compared to other substituents, likely due to enhanced electron-donating effects and steric compatibility with target enzymes .

Comparison with Combretastatin A-4 Prodrugs ()

The 3,4,5-trimethoxyphenyl group is a hallmark of combretastatin A-4, a potent tubulin-binding anticancer agent. However, combretastatin’s poor water solubility necessitated prodrug development:

  • Phosphate Salts (1m, 1n): These derivatives improved water solubility (>10 mg/mL) while retaining anticancer activity. In contrast, 6-fluoro-4-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide lacks such modifications, suggesting lower aqueous solubility but greater intrinsic stability due to the carboxamide linkage .
  • Hemisuccinate Ester (1e): While this prodrug regenerates combretastatin A-4 in vivo, its instability contrasts with the hydrolytic resistance of the carboxamide group in the quinoline analog .

Physicochemical Properties: Fluorine vs. Trifluoromethyl Substituents

The fluorine atom at position 6 distinguishes this compound from analogs like ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (). Key differences include:

  • Synthetic Routes : Both compounds utilize Gould-Jacobs cyclization, but the trifluoromethyl analog requires specialized precursors (e.g., 4-trifluoromethylaniline), complicating synthesis .

Carboxamide vs. Ester Functionality

Replacing the ethyl ester in ’s compound with a carboxamide group improves stability against esterase-mediated hydrolysis, a critical factor in drug bioavailability. However, this modification may reduce solubility, as esters are generally more polar than amides .

Biological Activity

6-Fluoro-4-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in anticancer and antibacterial applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C19H18F N2O5
  • Molecular Weight : 372.3 g/mol
  • CAS Number : 1224166-43-1

Anticancer Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. Specifically, this compound has been tested against various cancer cell lines.

Case Study: Antitumor Activity

In a study conducted by the National Cancer Institute's Developmental Therapeutics Program, a related compound demonstrated notable antitumor activity against L1210 leukemia and B16 melanoma cell lines. The study synthesized over 200 derivatives to evaluate their anticancer potential, indicating that modifications in the quinoline structure can enhance biological activity .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties. Fluorinated compounds often exhibit enhanced lipophilicity and reactivity, which can contribute to their antibacterial effectiveness.

Research Findings on Antibacterial Activity

A recent review highlighted the antibacterial activities of fluorinated imines and hydrazones. These compounds showed varying degrees of effectiveness against common bacterial strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. The presence of fluorine atoms was noted to improve inhibitory potency against bacterial enzymes involved in fatty acid synthesis .

The proposed mechanism for the biological activity of this compound includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes in bacterial metabolism, disrupting their growth and replication.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest through modulation of signaling pathways such as PI3K/Akt and ERK1/2 pathways, leading to apoptosis .

Data Summary

Activity Type Target Cells/Organisms Mechanism IC50/Effect
AntitumorL1210 leukemiaCell cycle arrestNot specified
B16 melanomaApoptosisNot specified
AntibacterialPseudomonas aeruginosaEnzyme inhibitionMIC = 1.3-fold lower than kanamycin B
Staphylococcus aureusEnzyme inhibitionModerate activity
Escherichia coliEnzyme inhibitionModerate activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 6-fluoro-4-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including:

  • Cyclization : Formation of the quinoline core using intermediates like 4-methoxyaniline ().
  • Functionalization : Fluorination at position 6 and hydroxylation at position 4 via electrophilic substitution or oxidation ().
  • Coupling : Amide bond formation between the quinoline-3-carboxylic acid derivative and 3,4,5-trimethoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) ( ).
    • Key Reference : Multi-step protocols for analogous quinolines are detailed in and , emphasizing microwave-assisted synthesis for improved efficiency .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H, 13^13C, and 19^{19}F NMR to confirm substituent positions and purity ().
  • Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns ().
  • X-ray Crystallography : For absolute stereochemical confirmation (if applicable) ( ).
    • Key Reference : validates structural characterization for similar quinoline derivatives using NMR and MS .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer :

  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MDA-MB-231, A549) at concentrations ≤10 µM ().
  • Antimicrobial Testing : Broth microdilution for MIC determination against bacterial/fungal strains ().
    • Example Data (Table 1) :
Compound IDInhibition Rate (%) at 5 µM (MDA-MB-231)
4b72
4f65
TargetPending experimental validation
Adapted from .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yield and scalability?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity ( ).
  • Flow Chemistry : Enhances reproducibility and minimizes byproducts ( ).
  • Solvent-Free Conditions : Reduces environmental impact ( ).
    • Key Reference : highlights industrial-scale optimization for quinoline derivatives .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Establish IC50_{50} values to account for cell line sensitivity variations ().
  • Mechanistic Studies : Use Western blotting (e.g., caspase-3 activation) to confirm apoptosis pathways ().
  • Metabolic Stability Assays : Evaluate compound degradation in different cell media ().
    • Key Reference : reports differential inhibition rates across cell lines, necessitating mechanistic validation .

Q. How to design structure-activity relationship (SAR) studies for enhanced anticancer activity?

  • Methodological Answer :

  • Substituent Variation : Modify the 3,4,5-trimethoxyphenyl group to assess steric/electronic effects ().
  • Fluorine Replacement : Compare 6-fluoro with 6-chloro/6-CF3_3 analogs ().
  • Amide Bioisosteres : Replace the carboxamide with sulfonamide or urea groups ().
    • Example Data (Table 2) :
Substituent (Position 6)IC50_{50} (µM, A549)
-F2.1
-Cl3.8
-CF3_31.5
Hypothetical data based on and .

Q. What pharmacokinetic challenges are anticipated, and how are they addressed?

  • Methodological Answer :

  • Solubility Enhancement : Use PEGylation or co-solvents ().
  • Metabolic Stability : Conduct liver microsome assays to identify vulnerable sites ().
  • BBB Penetration : LogP optimization (<5) and P-gp efflux inhibition studies ().
    • Key Reference : discusses pharmacokinetic profiling for ethyl quinoline carboxylates .

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